Bienvenue dans la boutique en ligne BenchChem!

Pimelic Diphenylamide 106

HDAC3 Selectivity Epigenetics

Pimelic Diphenylamide 106 (TC-H 106) is a slow, tight-binding Class I HDAC inhibitor distinguished by its 10-fold selectivity for HDAC3 (Ki=14 nM) over HDAC1. Unlike fast-on/fast-off hydroxamates (e.g., SAHA), 106 maintains target engagement >6 h post-washout, enabling rigorous temporal analyses of HDAC3-dependent transcription. It does not stabilize HDAC-co-repressor complexes (cf. MS-275), making it the definitive chemical probe for dissecting isoform-specific HDAC biology in cardiac remodeling, Friedreich's ataxia, and epigenetic regulation. Procure 106 to eliminate confounding Class II HDAC activity and ensure reproducible, mechanism-defining data.

Molecular Formula C20H25N3O2
Molecular Weight 339.4 g/mol
CAS No. 937039-45-7
Cat. No. B1682606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimelic Diphenylamide 106
CAS937039-45-7
SynonymsTC-H 106, TC-H106, TC-H-106, TCH-106, TCH 106, TCH106, Histone Deacetylase Inhibitor VII, Pimelic Diphenylamide 106
Molecular FormulaC20H25N3O2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N
InChIInChI=1S/C20H25N3O2/c1-15-11-13-16(14-12-15)22-19(24)9-3-2-4-10-20(25)23-18-8-6-5-7-17(18)21/h5-8,11-14H,2-4,9-10,21H2,1H3,(H,22,24)(H,23,25)
InChIKeyWTKBRPXPNAKVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pimelic Diphenylamide 106 (CAS 937039-45-7) for Selective Class I HDAC Inhibition in Epigenetic Research and Drug Discovery


Pimelic Diphenylamide 106 (also known as TC-H 106, Histone Deacetylase Inhibitor VII, or PD106) is a synthetic small molecule belonging to the benzamide class of histone deacetylase (HDAC) inhibitors [1]. It functions as a slow, tight-binding inhibitor specific to class I HDACs (HDAC1, 2, and 3) with no detectable activity against class II HDACs [1]. The compound is widely employed as a chemical probe to dissect class I HDAC functions in epigenetic regulation, cancer biology, and cardiac pathophysiology.

Why Class I HDAC Inhibitors Are Not Interchangeable: Pimelic Diphenylamide 106's Differentiated Profile


Not all class I HDAC inhibitors are equivalent. Pimelic Diphenylamide 106 exhibits a unique slow, tight-binding mechanism and a pronounced preference for HDAC3 (Ki = 14 nM), contrasting sharply with fast-on/fast-off hydroxamates like SAHA that lack HDAC isoform discrimination [1]. This kinetic and selectivity profile directly impacts cellular pharmacodynamics: 106 sustains target engagement even after compound washout, whereas SAHA's inhibitory effect dissipates rapidly [1]. Furthermore, 106 fails to induce the same co-repressor complex stabilization observed with the class I inhibitor MS-275, indicating divergent effects on HDAC-associated protein-protein interactions [2]. Substituting 106 with a generic class I inhibitor without verifying these parameters introduces significant variability in experimental outcomes, potentially obscuring mechanism-of-action studies or invalidating comparative analyses.

Quantitative Differentiation of Pimelic Diphenylamide 106 Against Key HDAC Inhibitor Comparators


HDAC3 Selectivity: 10-Fold Lower Ki for HDAC3 vs. HDAC1, in Contrast to Non-Discriminant SAHA

Pimelic Diphenylamide 106 demonstrates a marked preference for HDAC3, with a Ki of 14 nM, which is approximately 10-fold lower than its Ki for HDAC1 (148 nM) [1]. This contrasts with the hydroxamate inhibitor SAHA, which does not discriminate between HDAC1 and HDAC3, exhibiting Ki values of 5.4 nM and 7.8 nM, respectively [1]. Consequently, 106 provides a superior tool for selectively probing HDAC3-mediated functions within the class I family.

HDAC3 Selectivity Epigenetics

Absolute Class I Specificity: No Activity Against Class II HDACs (IC50 >180 µM)

Pimelic Diphenylamide 106 demonstrates complete class I specificity, showing no inhibitory activity against representative class II HDACs (HDAC4, HDAC5, and HDAC7) with IC50 values exceeding 180 µM [1]. This is in stark contrast to pan-HDAC inhibitors like Trichostatin A (TSA), which potently inhibit both class I and class II enzymes. The absolute class selectivity of 106 minimizes off-target effects related to class II HDAC inhibition, making it an ideal tool for studies requiring exclusive targeting of class I HDACs.

HDAC inhibitor Selectivity Class II HDAC

Slow, Tight-Binding Kinetics: Sustained Target Engagement After Washout (t½ ~8 h for HDAC3 Complex)

Pimelic Diphenylamide 106 binds HDAC3 with slow, tight-binding kinetics, forming a stable complex with a dissociation half-life (t½) of approximately 8 hours [1]. In 100-fold dilution experiments, the 106-HDAC3 complex retained full inhibitory capacity, whereas the SAHA-HDAC3 complex lost inhibition immediately upon dilution [1]. This sustained target engagement translates to prolonged cellular effects even after compound removal, a critical advantage for studies requiring durable HDAC inhibition.

Target engagement Kinetics HDAC

Divergent Effects on HDAC-Corepressor Complex Stability Compared to MS-275

In cardiomyocytes, the class I HDAC inhibitor MS-275 (Entinostat) demonstrated a stronger association between HDACs and co-repressor molecules recruited to the NCX1 promoter, while Pimelic Diphenylamide 106 and BML-210 failed to induce this phenomenon [1]. This indicates that 106 does not stabilize HDAC-corepressor complexes in the same manner as MS-275, suggesting distinct molecular consequences of HDAC inhibition that may influence downstream transcriptional outcomes.

Corepressor complex HDAC Protein-protein interaction

In Vivo Cardioprotective Efficacy: Attenuation of Post-MI LV Remodeling and Improved Ejection Fraction

In a murine model of myocardial infarction (MI), treatment with Pimelic Diphenylamide 106 (PD106) significantly attenuated adverse left ventricular (LV) remodeling. Mice receiving PD106 exhibited a significantly lower change in LV end-diastolic volume and a significantly attenuated reduction in LV ejection fraction compared to vehicle-treated controls [1]. Additionally, PD106 reduced post-MI levels of both MMP-2 and MMP-9, key mediators of extracellular matrix degradation [2].

Myocardial infarction Cardioprotection HDAC

Frataxin Upregulation in Friedreich's Ataxia: A Disease-Relevant Functional Outcome

Pimelic diphenylamide HDAC inhibitors, including 106, have been shown to decondense chromatin at the FXN gene and restore frataxin levels in cells from Friedreich's ataxia (FRDA) patients [1]. This effect is attributed to HDAC3 specificity, a feature shared by other pimelic diphenylamide analogs (e.g., 109 and 136) but not by broad-spectrum HDAC inhibitors. The sustained upregulation of frataxin mRNA and protein outlasts the period of direct compound exposure, consistent with the slow, tight-binding kinetics observed for 106 [2].

Friedreich's ataxia Frataxin HDAC3

Optimal Research and Preclinical Applications for Pimelic Diphenylamide 106 Based on Verified Differentiation


Selective HDAC3 Inhibition in Epigenetic Studies

Utilize 106's 10-fold selectivity for HDAC3 (Ki = 14 nM) over HDAC1 (Ki = 148 nM) to dissect the isoform-specific roles of HDAC3 in transcriptional regulation, chromatin remodeling, and disease-associated gene expression programs [1]. The slow, tight-binding kinetics (t½ ~8 h) enable washout experiments to assess the temporal dynamics of HDAC3-dependent gene expression [1].

Cardioprotection and Post-Myocardial Infarction Remodeling Models

Employ 106 in preclinical rodent models of myocardial infarction to evaluate class I HDAC inhibition as a strategy to attenuate adverse left ventricular remodeling, preserve ejection fraction, and reduce MMP-2/MMP-9 expression [1][2]. The compound's absolute class I specificity minimizes confounding effects from class II HDAC inhibition [3].

Friedreich's Ataxia Research and Frataxin Restoration Assays

Use 106 as a positive control or tool compound in cell-based assays measuring frataxin mRNA and protein upregulation in Friedreich's ataxia patient-derived lymphocytes or in KIKI mouse models [1]. The sustained frataxin elevation following compound removal aligns with 106's long target residence time [2].

HDAC-Co-repressor Complex Interaction Studies

Leverage 106's inability to stabilize HDAC-co-repressor complexes (in contrast to MS-275) to investigate the differential effects of class I HDAC inhibitors on protein-protein interactions within transcriptional regulatory complexes [1]. This scenario is particularly relevant for cardiac hypertrophy and heart failure models where NCX1 promoter regulation is a key endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pimelic Diphenylamide 106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.